Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester
Description
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester is a heterocyclic compound featuring a dibenzoxazepine core fused with a piperazine ring.
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
ethyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-20(25)24-11-9-23(10-12-24)19-15-13-14(21)7-8-17(15)27-18-6-4-3-5-16(18)22-19/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
SZKFFGCNEYOCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester typically involves multiple steps. One common method includes the reaction of 2-chlorodibenz[b,f][1,4]oxazepine with piperazine in the presence of a suitable base, followed by esterification with ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Hydrolysis of the Ester Functional Group
This compound undergoes hydrolysis via two primary mechanisms due to its ethyl ester moiety:
Base-Catalyzed Hydrolysis (Saponification)
-
Mechanism : Involves nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by cleavage of the C–OR′ bond, yielding a carboxylate ion and ethanol. Acidic workup converts the carboxylate to the carboxylic acid .
-
Relevance : Commonly used to produce carboxylic acids from esters, critical for modifying the compound’s chemical properties.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water, followed by elimination of ethanol and formation of the carboxylic acid .
-
Condition : Typically requires elevated temperatures and acidic catalysts (e.g., H₂SO₄).
Table 1: Comparison of Hydrolysis Pathways
| Pathway | Conditions | Products |
|---|---|---|
| Base (Saponification) | Aqueous NaOH, heat | Carboxylate + ethanol |
| Acid | H₂SO₄, heat | Carboxylic acid + ethanol |
Aminolysis to Form Amides
The ester group can react with amines (e.g., ammonia, primary/secondary amines) to yield amides. While direct aminolysis is less common than acid chloride-based amide synthesis, it remains a viable pathway under specific conditions .
-
Mechanism : Replacement of the ester’s alkoxide group with an amine nucleophile via nucleophilic acyl substitution.
-
Relevance : Useful for functionalizing the compound with amine-containing moieties, potentially enhancing biological activity.
Reduction to Alcohols
Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester group can be reduced to a primary alcohol:
-
Mechanism : Hydride addition to the carbonyl group forms an aldehyde intermediate, which is further reduced to an alcohol .
-
Conditions : Requires low temperatures (e.g., –78°C) to avoid over-reduction.
Table 2: Reduction Reaction
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | Primary alcohol |
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring’s nitrogen atoms serve as nucleophilic sites for substitution reactions:
-
Reactivity : The secondary amine groups can undergo alkylation, acylation, or coupling reactions with electrophiles (e.g., alkyl halides, acid chlorides).
-
Applications : Functionalization for drug discovery, such as attaching bioisosteric groups to modulate pharmacokinetic properties.
Reactivity of the Dibenzoxazepine Core
The chlorinated dibenz[b,f]oxazepine moiety introduces additional reactive sites:
-
Electrophilic Substitution : The aromatic rings may undergo electrophilic substitution (e.g., nitration, halogenation) depending on directing groups.
-
Metal-Mediated Reactions : Potential for cross-coupling reactions (e.g., Suzuki, Heck) if appropriately substituted.
Scientific Research Applications
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The dibenzoxazepine-piperazine scaffold is shared among several analogs, with variations in substituents influencing biological activity and physicochemical properties:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Ethyl vs.
- Hydroxyethyl Derivative (Compound 4) : The hydroxyl group in this analog () introduces polarity, which may reduce blood-brain barrier penetration compared to the ethyl ester .
- Acetylated Derivatives : Substitutions like acetyl groups () alter hydrogen-bonding capacity, impacting solubility and target interactions .
Key Findings :
- Toxicity : Piperazine derivatives generally exhibit acute oral toxicity (H302) and irritant effects (H315/H319), as seen in safety data for structurally related compounds () .
- CNS Activity: Analogs like 4-(thieno[2,3-b]benzothiazepin-4-yl)piperazine esters () demonstrate depressant effects, suggesting the target compound may share similar mechanisms .
Biological Activity
Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic acid ester is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H20ClN3O3
- Molecular Weight : 385.84 g/mol
- CAS Number : 138246-47-6
- IUPAC Name : Ethyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate
The structure of this compound includes a dibenzoxazepine moiety, which is known for its diverse pharmacological properties. The presence of the chlorine atom and piperazine ring further contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Activity : Compounds in the dibenzoxazepine class have been studied for their antidepressant effects. For instance, amoxapine, a related compound, has demonstrated efficacy in treating major depressive disorders by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Antipsychotic Properties : The structural similarity to known antipsychotic agents suggests potential activity against psychotic disorders. The dibenzoxazepine derivatives are recognized for their ability to antagonize dopamine receptors, which is crucial in the management of schizophrenia .
- Neuroprotective Effects : Some studies have indicated that related compounds may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
Toxicity and Safety
While the therapeutic potential is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest that while some derivatives show low toxicity in vitro, comprehensive toxicity assessments are necessary to ensure safety for clinical use .
Research Findings and Case Studies
A review of existing literature reveals several key findings:
Q & A
Q. What safety protocols are essential when handling this compound?
The compound is classified under acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A). Researchers must:
- Use NIOSH-approved P95 respirators for particle filtration and OV/AG/P99 respirators for higher protection .
- Wear chemical-resistant gloves, full-body protective clothing, and safety goggles compliant with EN 166 standards .
- Ensure laboratory ventilation to prevent aerosol formation and avoid skin/eye contact .
Q. What synthetic routes are documented for preparing this compound?
A common method involves refluxing 2-thiocarbamido-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine with ethylisothiocyanate in a 50% acetone-ethanol medium for 4 hours. The product is isolated as brown crystals after filtration and drying . Alternative methods use AgSCF₃ and KBr in dry acetonitrile for thiocarbamoyl fluoride derivatives, achieving yields up to 98% .
Q. How is the compound characterized post-synthesis?
- Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR (for derivatives) to confirm substituent positions and purity .
- Chromatography : Silica gel column chromatography (petroleum ether:ethyl acetate = 3:1) for purification .
- Physical Properties : Density (1.219 g/cm³), boiling point (428.9°C), and refractive index (1.571) via standard analytical methods .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Solvent Selection : Replace acetone-ethanol with acetonitrile to enhance reaction efficiency, as demonstrated in thiocarbamoyl fluoride synthesis .
- Catalyst Use : AgSCF₃ improves electrophilic substitution reactions, reducing side products .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reflux duration (e.g., 1–4 hours) .
Q. What challenges arise in crystallographic analysis of this compound?
- Twinned Crystals : High-resolution data may require SHELXL for refinement, leveraging its robustness in handling twinned macromolecular data .
- Disorder Modeling : Use SHELXPRO to resolve piperazine ring conformational flexibility, which complicates electron density maps .
- Data Collection : Optimize X-ray exposure times to mitigate radiation damage in low-temperature (100 K) crystallography .
Q. How can contradictions in biological activity data be resolved?
- Dose-Response Studies : Test compound derivatives (e.g., methyl vs. ethyl esters) to isolate pharmacokinetic effects, such as solubility differences impacting efficacy .
- Target Validation : Use CRISPR-Cas9 knockouts to confirm whether Slack potassium channels (Kcnt1) are primary targets, as suggested by in vivo itch reduction studies .
- Batch Analysis : Compare HPLC purity profiles (e.g., ≥98% purity thresholds) across studies to rule out impurity-driven variability .
Methodological Notes
- Safety Compliance : Adhere to OSHA HCS standards for hazard communication and disposal protocols .
- Software Tools : SHELX suite (SHELXL, SHELXD) for crystallography ; Gaussian or ORCA for DFT-based conformational analysis.
- Data Reproducibility : Archive synthetic conditions (solvent ratios, catalysts) and spectroscopic raw data in open-access repositories (e.g., Zenodo) to facilitate cross-study validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
